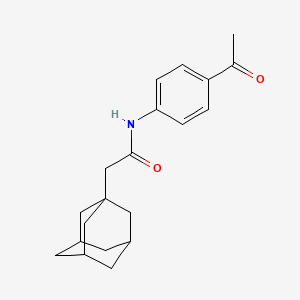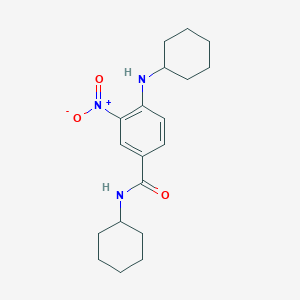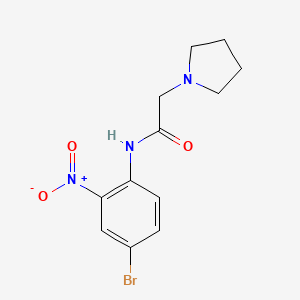
N-(4-acetylphenyl)-2-(1-adamantyl)acetamide
描述
N-(4-acetylphenyl)-2-(1-adamantyl)acetamide, also known as ACAA, is a chemical compound that has gained attention in recent years due to its potential applications in various fields of scientific research. ACAA is a derivative of adamantane, a cyclic hydrocarbon that has been extensively studied for its unique physical and chemical properties.
作用机制
The mechanism of action of N-(4-acetylphenyl)-2-(1-adamantyl)acetamide is not fully understood. However, studies have shown that N-(4-acetylphenyl)-2-(1-adamantyl)acetamide may exert its pharmacological effects by modulating the activity of various enzymes and receptors in the brain and other tissues. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for learning and memory. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, GABA receptors, and serotonin receptors.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-acetylphenyl)-2-(1-adamantyl)acetamide may improve cognitive function, memory, and learning in animal models of Alzheimer's disease and other neurodegenerative disorders. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has also been shown to have antiviral, anticancer, and anti-inflammatory properties. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has been shown to modulate the activity of various enzymes and receptors in the brain and other tissues, which may contribute to its pharmacological effects.
实验室实验的优点和局限性
N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has several advantages and limitations for lab experiments. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide is a relatively stable compound that can be easily synthesized and purified. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide is also relatively inexpensive compared to other drug candidates. However, N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has limited solubility in water, which may limit its bioavailability and pharmacological effects. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide also has limited toxicity data, which may limit its use in preclinical and clinical studies.
未来方向
There are several future directions for research on N-(4-acetylphenyl)-2-(1-adamantyl)acetamide. One direction is to further investigate the pharmacological effects of N-(4-acetylphenyl)-2-(1-adamantyl)acetamide on various enzymes and receptors in the brain and other tissues. Another direction is to investigate the potential applications of N-(4-acetylphenyl)-2-(1-adamantyl)acetamide in other fields of scientific research, such as materials science and nanotechnology. A third direction is to investigate the potential use of N-(4-acetylphenyl)-2-(1-adamantyl)acetamide as a drug candidate for the treatment of other diseases, such as viral infections and cancer. Overall, N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has great potential for further research and development.
科学研究应用
N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuropharmacology. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-(4-acetylphenyl)-2-(1-adamantyl)acetamide has also been studied for its antiviral, anticancer, and anti-inflammatory properties.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-(1-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13(22)17-2-4-18(5-3-17)21-19(23)12-20-9-14-6-15(10-20)8-16(7-14)11-20/h2-5,14-16H,6-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTSJHOHIPKNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-[1]benzothieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B4137779.png)
![3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4137787.png)
![isopropyl 3-[({[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4137796.png)
![2-(1-adamantyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4137802.png)
![4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4137809.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4137814.png)
![1-(2-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B4137815.png)
![ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4137821.png)
![N-(2,6-dichlorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4137843.png)
![ethyl 4-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4137849.png)

![4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4137866.png)
![4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4137874.png)
